molecular formula C11H14O B7797241 1-(2,4-Dimethylphenyl)propan-2-one

1-(2,4-Dimethylphenyl)propan-2-one

Cat. No.: B7797241
M. Wt: 162.23 g/mol
InChI Key: FLJZOSDPXZBDJB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O It is a ketone derivative characterized by the presence of a propan-2-one group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene (xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the molar ratios of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed:

    Oxidation: 2,4-Dimethylbenzoic acid

    Reduction: 1-(2,4-Dimethylphenyl)propan-2-ol

    Substitution: 2,4-Dimethylphenyl derivatives with nitro, sulfonyl, or halogen groups

Scientific Research Applications

1-(2,4-Dimethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)propan-2-one depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)propan-2-one can be compared with other similar compounds such as:

    1-(2,4-Dimethylphenyl)butan-1-one: This compound has an additional methylene group in the alkyl chain, which may affect its reactivity and applications.

    1-(2,4-Dimethylphenyl)ethanone: Lacking the additional carbon in the alkyl chain, this compound may have different physical and chemical properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJZOSDPXZBDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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